![molecular formula C20H20N2O5 B2931233 4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1705096-84-9](/img/structure/B2931233.png)
4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
The compound contains several functional groups including a benzo[d]isoxazole, acetyl group, piperidine ring, ether linkage, and a 2H-pyran-2-one. These groups are common in many biologically active compounds and could potentially contribute to various pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]isoxazole and piperidine rings are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the acetyl group could undergo hydrolysis to form an alcohol and acetic acid . The ether linkage could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar acetyl group and the ether linkage could increase the compound’s solubility in polar solvents .Scientific Research Applications
Pharmacokinetics and Metabolism
Research has explored the pharmacokinetics and metabolism of compounds structurally related to "4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one." For instance, studies on serotonin-4 receptor partial agonists have delved into how these compounds are metabolized into various metabolites, highlighting the significance of physiologically based pharmacokinetic modeling to estimate circulating drug metabolite exposure in humans. This research emphasizes the importance of understanding the metabolism pathways and the exposure levels of metabolites relative to the parent drug in pharmacokinetic studies (Obach et al., 2018).
Cancer Research
Compounds with structural similarities to "4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" have been investigated for their anti-tumor properties. Research in this area has identified benzopyranylamine compounds as active against human breast, CNS, and colon cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Jurd, L., 1996).
Receptor Agonism
Studies on zwitterionic compounds, which share structural features with the specified compound, have contributed to the understanding of solid form selection for pharmaceutical development, particularly focusing on 5-HT4 receptor agonists. This research underscores the complexity of selecting a stable solid form for pharmaceutical compounds and the relevance of solid-state characterization and stability assessment in drug development (Kojima et al., 2008).
Mechanism of Action
Target of Action
The compound, also known as 4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, is a derivative of 1,2-benzoxazole . It has been found to exhibit antimicrobial activity . The primary target of this compound is the enzyme acetylcholinesterase (AChE) , which plays a crucial role in nerve signal transmission.
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity This inhibition disrupts the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration
Pharmacokinetics
The compound’s antimicrobial activity suggests that it may have good bioavailability
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-13-10-15(11-20(24)25-13)26-14-6-8-22(9-7-14)19(23)12-17-16-4-2-3-5-18(16)27-21-17/h2-5,10-11,14H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPLBSAJLXUCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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